molecular formula C6H6BrClN2O B14902555 2-Bromo-5-chloro-6-methoxypyridin-3-amine

2-Bromo-5-chloro-6-methoxypyridin-3-amine

Cat. No.: B14902555
M. Wt: 237.48 g/mol
InChI Key: ASBGHGCIONUQQM-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-6-methoxypyridin-3-amine is an organic compound with the molecular formula C6H6BrClN2O It is a halogenated heterocyclic amine, which means it contains a nitrogen atom within a ring structure that also includes halogen atoms (bromine and chlorine) and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-6-methoxypyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 2-methoxypyridine with 3-amino-5-bromobenzene boronic acid or its esters under basic conditions. This reaction typically involves a Suzuki-Miyaura coupling, which is a widely used method for forming carbon-carbon bonds in organic synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and reagents to ensure consistent quality. The final product is usually purified through crystallization or other separation techniques to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-6-methoxypyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

2-Bromo-5-chloro-6-methoxypyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-6-methoxypyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxypyridin-3-amine
  • 2-Bromo-6-methoxy-3-pyridinamine
  • 5-Bromo-3-chloro-6-methoxypyridin-2-amine

Uniqueness

2-Bromo-5-chloro-6-methoxypyridin-3-amine is unique due to the presence of both bromine and chlorine atoms in its structure, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C6H6BrClN2O

Molecular Weight

237.48 g/mol

IUPAC Name

2-bromo-5-chloro-6-methoxypyridin-3-amine

InChI

InChI=1S/C6H6BrClN2O/c1-11-6-3(8)2-4(9)5(7)10-6/h2H,9H2,1H3

InChI Key

ASBGHGCIONUQQM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=N1)Br)N)Cl

Origin of Product

United States

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